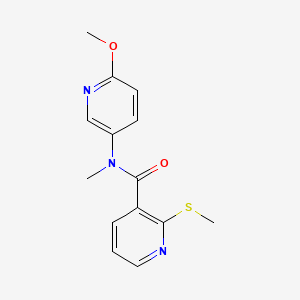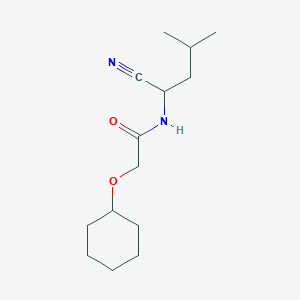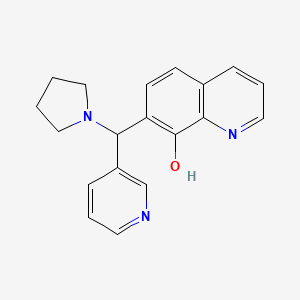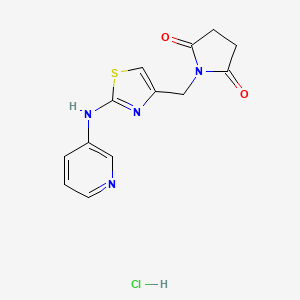
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MMV390048, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an antimalarial drug. This compound was first synthesized in 2010 by a team of researchers from the Medicines for Malaria Venture (MMV) and the University of Dundee. Since then, it has undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to target the apicoplast, a unique organelle found in Plasmodium parasites. The apicoplast is essential for the survival of the parasite, as it is involved in various metabolic processes. N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is thought to inhibit the function of a key enzyme involved in the biosynthesis of isoprenoids, which are essential for the proper functioning of the apicoplast. This disruption of isoprenoid biosynthesis leads to the death of the parasite.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, particularly those of the breast and prostate. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide in laboratory experiments is its high potency and selectivity against the malaria parasite. This makes it a valuable tool for studying the biology of the parasite and for developing new antimalarial drugs. However, one limitation of using N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of new antimalarial drugs based on the structure of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. Another area of research is the investigation of the compound's potential for the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 6-methoxypyridin-3-amine with 2-chloro-3-methylpyridine, followed by the addition of methylthioacetic acid and N-methylmorpholine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been optimized to yield high purity and high yields, making it a viable candidate for further research.
Applications De Recherche Scientifique
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential as an antimalarial drug. In vitro studies have shown that this compound is effective against both drug-sensitive and drug-resistant strains of the malaria parasite, Plasmodium falciparum. In addition, in vivo studies have demonstrated that N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is effective in reducing parasitemia and increasing survival rates in mice infected with malaria. These findings suggest that N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has the potential to be developed into a new antimalarial drug.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-17(10-6-7-12(19-2)16-9-10)14(18)11-5-4-8-15-13(11)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEARLWHHALPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2432194.png)
![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)


![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)


![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)